Cas no 2319787-90-9 (methyl 2-{3-(pyrimidin-2-yl)aminoazetidine-1-carbonyl}benzoate)

Methyl 2-{3-(pyrimidin-2-yl)aminoazetidine-1-carbonyl}benzoate is a specialized organic compound featuring a benzoate ester core linked to a pyrimidine-substituted azetidine moiety via a carbonyl group. This structure imparts unique reactivity and potential applications in pharmaceutical and agrochemical research. The azetidine ring enhances conformational rigidity, while the pyrimidine group offers hydrogen-bonding capabilities, making it a valuable intermediate for drug discovery. The methyl ester functionality provides synthetic versatility for further derivatization. Its well-defined molecular architecture supports precise modifications, aiding in the development of bioactive molecules. Suitable for controlled reactions, this compound is ideal for exploratory synthesis in medicinal chemistry and material science.
methyl 2-{3-(pyrimidin-2-yl)aminoazetidine-1-carbonyl}benzoate structure
2319787-90-9 structure
Product Name:methyl 2-{3-(pyrimidin-2-yl)aminoazetidine-1-carbonyl}benzoate
CAS No:2319787-90-9
MF:C16H16N4O3
MW:312.323243141174
CID:6390315
PubChem ID:121187440
Update Time:2025-06-08

methyl 2-{3-(pyrimidin-2-yl)aminoazetidine-1-carbonyl}benzoate Chemical and Physical Properties

Names and Identifiers

    • methyl 2-{3-(pyrimidin-2-yl)aminoazetidine-1-carbonyl}benzoate
    • methyl 2-{3-[(pyrimidin-2-yl)amino]azetidine-1-carbonyl}benzoate
    • methyl 2-(3-(pyrimidin-2-ylamino)azetidine-1-carbonyl)benzoate
    • 2319787-90-9
    • methyl 2-[3-(pyrimidin-2-ylamino)azetidine-1-carbonyl]benzoate
    • AKOS032742772
    • F6550-4569
    • Inchi: 1S/C16H16N4O3/c1-23-15(22)13-6-3-2-5-12(13)14(21)20-9-11(10-20)19-16-17-7-4-8-18-16/h2-8,11H,9-10H2,1H3,(H,17,18,19)
    • InChI Key: FUBLSBOXDJTYDD-UHFFFAOYSA-N
    • SMILES: O=C(C1C=CC=CC=1C(=O)OC)N1CC(C1)NC1N=CC=CN=1

Computed Properties

  • Exact Mass: 312.12224039g/mol
  • Monoisotopic Mass: 312.12224039g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 5
  • Complexity: 433
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.4
  • Topological Polar Surface Area: 84.4Ų

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Additional information on methyl 2-{3-(pyrimidin-2-yl)aminoazetidine-1-carbonyl}benzoate

Methyl 2-{3-(Pyrimidin-2-yl)aminoazetidine-1-carbonyl}benzoate (CAS No. 2319787-90-9): A Comprehensive Overview

Methyl 2-{3-(pyrimidin-2-yl)aminoazetidine-1-carbonyl}benzoate (CAS No. 2319787-90-9) is a novel compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structure and potential biological activities, holds promise for the development of new therapeutic agents. In this comprehensive overview, we will delve into the chemical properties, synthesis methods, biological activities, and potential applications of this compound.

The chemical structure of methyl 2-{3-(pyrimidin-2-yl)aminoazetidine-1-carbonyl}benzoate is defined by a benzene ring linked to a methyl ester group and a substituted azetidine ring. The azetidine ring is further functionalized with a pyrimidine moiety, which imparts specific pharmacological properties to the molecule. The presence of these functional groups suggests that the compound may exhibit a range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.

Recent studies have focused on the synthesis and characterization of methyl 2-{3-(pyrimidin-2-yl)aminoazetidine-1-carbonyl}benzoate. One notable method involves the coupling of a benzoyl chloride derivative with an azetidine derivative in the presence of a base. This reaction typically proceeds via a nucleophilic acyl substitution mechanism, yielding the desired product in good yield and purity. The synthetic route is highly versatile and can be adapted to produce various analogs by modifying the substituents on the benzene ring or the azetidine moiety.

In terms of biological activity, methyl 2-{3-(pyrimidin-2-yl)aminoazetidine-1-carbonyl}benzoate has shown promising results in several preclinical studies. For instance, it has been reported to exhibit potent anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. Additionally, preliminary studies have indicated that the compound may have anti-cancer properties, particularly against certain types of solid tumors. These findings suggest that methyl 2-{3-(pyrimidin-2-yl)aminoazetidine-1-carbonyl}benzoate could be a valuable lead compound for further drug development.

The mechanism of action of methyl 2-{3-(pyrimidin-2-yl)aminoazetidine-1-carbonyl}benzoate is not yet fully understood, but several hypotheses have been proposed. One possibility is that the compound interacts with specific cellular targets such as kinases or transcription factors, leading to downstream signaling cascades that modulate gene expression and cellular function. Another hypothesis suggests that the pyrimidine moiety may bind to nucleic acids or proteins involved in DNA replication or repair processes.

To further explore the potential therapeutic applications of methyl 2-{3-(pyrimidin-2-yl)aminoazetidine-1-carbonyl}benzoate, ongoing research is focusing on optimizing its pharmacokinetic properties and evaluating its safety profile in animal models. These studies aim to identify lead compounds with improved bioavailability, stability, and reduced toxicity. Additionally, efforts are being made to develop prodrugs or drug delivery systems that can enhance the efficacy and selectivity of the compound.

In conclusion, methyl 2-{3-(pyrimidin-2-yl)aminoazetidine-1-carbonyl}benzoate (CAS No. 2319787-90-9) represents an exciting new frontier in medicinal chemistry and pharmaceutical research. Its unique chemical structure and promising biological activities make it a valuable candidate for further investigation and potential clinical application. As research in this area continues to advance, it is likely that new insights into the mechanisms of action and therapeutic potential of this compound will emerge.

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